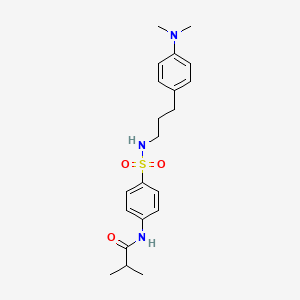
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a dimethylamino group, which is a common functional group in organic chemistry, often involved in electron donation due to the presence of nitrogen .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without specific data, it’s hard to provide a detailed analysis .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide an accurate analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors, including its molecular structure and the functional groups it contains .科学的研究の応用
Tautomeric Behavior and Spectroscopic Studies
The study by Erturk et al. (2016) on sulfonamide derivatives, closely related to the chemical structure , focuses on the investigation of tautomeric behavior using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods. This research highlights the importance of molecular conformation in pharmaceutical and biological activities, suggesting that such studies are crucial for understanding the fundamental properties of chemical compounds in bioorganic and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).
Fluorescent Molecular Probes
Diwu et al. (1997) prepared 2,5-Diphenyloxazoles with dimethylamino and sulfonyl groups as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The presence of dimethylamino and sulfonyl groups in these molecules, similar to the query compound, underlines their potential in creating probes for molecular biology research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Antibacterial and Parasiticidal Agents
A study from 1981 describes isocyanides with structures that include dimethylaminosulfonyl groups. These compounds have shown utility as antibacterial and parasiticidal agents, in addition to demonstrating activity as CNS depressants. This research indicates the potential for compounds with similar functional groups in developing new therapeutic agents (Simon, Langley, & Bradshaw, 1981).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds incorporating a sulfonyl moiety and evaluated their antibacterial and antifungal activities. The study found that certain synthesized compounds showed higher activity than reference drugs, highlighting the role of such chemical structures in antimicrobial research (Ghorab, Soliman, Alsaid, & Askar, 2017).
Novel Pyrazolopyrimidines with Antimicrobial Activity
Alsaedi, Farghaly, and Shaaban (2019) explored the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. Their antimicrobial activities exceeded that of reference drugs in some cases, demonstrating the potential of incorporating sulfonyl and dimethylamino groups into novel antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-[3-[4-(dimethylamino)phenyl]propylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-16(2)21(25)23-18-9-13-20(14-10-18)28(26,27)22-15-5-6-17-7-11-19(12-8-17)24(3)4/h7-14,16,22H,5-6,15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUFKRVUEXOICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

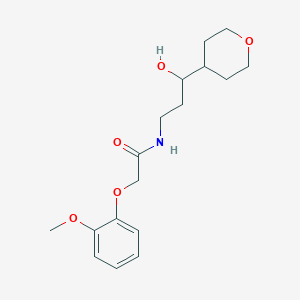

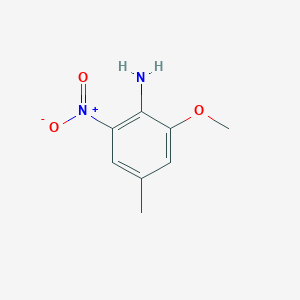
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693899.png)

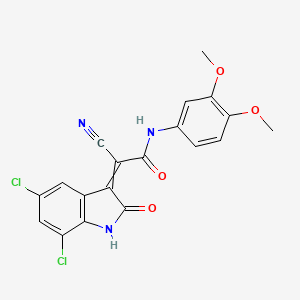
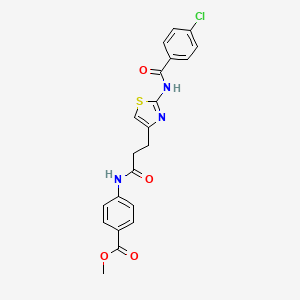
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2693905.png)
![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)
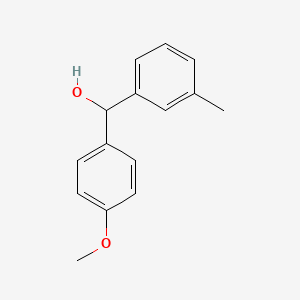
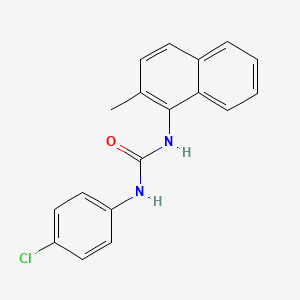
![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)
![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)